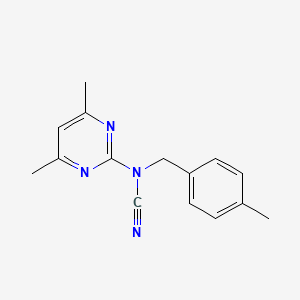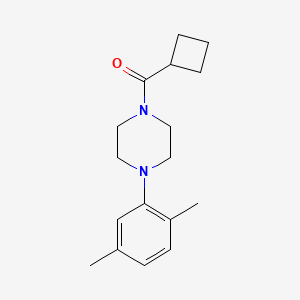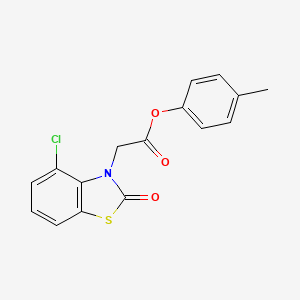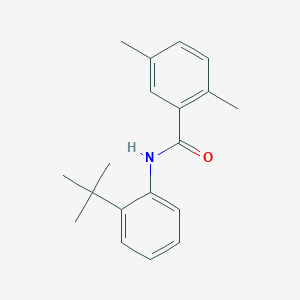
(4,6-dimethyl-2-pyrimidinyl)(4-methylbenzyl)cyanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4,6-dimethyl-2-pyrimidinyl)(4-methylbenzyl)cyanamide, also known as DMBC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMBC is a pyrimidine derivative that has been shown to exhibit promising biological properties, including anti-inflammatory and anti-tumor effects.
Scientific Research Applications
(4,6-dimethyl-2-pyrimidinyl)(4-methylbenzyl)cyanamide has been extensively studied for its potential applications in various fields of scientific research. It has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. This compound has also been shown to have anti-tumor effects by inducing apoptosis in cancer cells. In addition, this compound has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease.
Mechanism of Action
The exact mechanism of action of (4,6-dimethyl-2-pyrimidinyl)(4-methylbenzyl)cyanamide is not fully understood. However, it has been suggested that this compound may exert its anti-inflammatory effects by inhibiting the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in the regulation of immune and inflammatory responses. This compound may also induce apoptosis in cancer cells by activating the caspase cascade, a series of proteolytic enzymes that play a central role in the process of programmed cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cells and induce apoptosis. This compound has also been shown to inhibit the production of pro-inflammatory cytokines and chemokines in vitro. In vivo studies have demonstrated that this compound can reduce inflammation in animal models of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One advantage of using (4,6-dimethyl-2-pyrimidinyl)(4-methylbenzyl)cyanamide in lab experiments is its relatively low toxicity. This compound has been shown to have low cytotoxicity in vitro and in vivo. Another advantage is its potential application in various fields of scientific research, including anti-inflammatory and anti-tumor research. However, one limitation of using this compound in lab experiments is its relatively low solubility in water, which may limit its use in certain experimental settings.
Future Directions
There are several future directions for the study of (4,6-dimethyl-2-pyrimidinyl)(4-methylbenzyl)cyanamide. One potential area of research is the development of this compound derivatives with improved solubility and bioavailability. Another area of research is the investigation of the potential use of this compound in the treatment of neurodegenerative diseases such as Alzheimer's disease. Further studies are also needed to elucidate the exact mechanism of action of this compound and its potential applications in various fields of scientific research.
Synthesis Methods
(4,6-dimethyl-2-pyrimidinyl)(4-methylbenzyl)cyanamide can be synthesized through a multi-step process that involves the reaction of 4,6-dimethyl-2-chloropyrimidine with 4-methylbenzylamine in the presence of a base, followed by the reaction of the resulting intermediate with cyanogen bromide. The final product is obtained through purification and isolation steps.
properties
IUPAC Name |
(4,6-dimethylpyrimidin-2-yl)-[(4-methylphenyl)methyl]cyanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4/c1-11-4-6-14(7-5-11)9-19(10-16)15-17-12(2)8-13(3)18-15/h4-8H,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVDZBYVTYYSYRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN(C#N)C2=NC(=CC(=N2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3,4-dichlorophenyl)-N'-[(4-methoxybenzoyl)oxy]ethanimidamide](/img/structure/B5761060.png)



![N-[2-(methylthio)phenyl]-4-nitrobenzamide](/img/structure/B5761101.png)
![ethyl 4-[(1-naphthyloxy)acetyl]-1-piperazinecarboxylate](/img/structure/B5761107.png)
![3-(3-nitrophenyl)-N-[(2-pyridinylamino)carbonothioyl]acrylamide](/img/structure/B5761109.png)


![N-(5-tert-butyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanamide](/img/structure/B5761130.png)


![(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetonitrile](/img/structure/B5761147.png)
